molecular formula C7H15N3O8S2 B12641012 2-Methylbenzene-1,3,5-triamine;sulfuric acid CAS No. 921205-88-1

2-Methylbenzene-1,3,5-triamine;sulfuric acid

Cat. No.: B12641012
CAS No.: 921205-88-1
M. Wt: 333.3 g/mol
InChI Key: JGSGFXYQBNNBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzene-1,3,5-triamine;sulfuric acid is a chemical compound with the molecular formula C7H15N3O8S2 and a molecular weight of 333.33900 . This compound is known for its unique structure, which includes a benzene ring substituted with three amino groups and a methyl group, combined with sulfuric acid. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-Methylbenzene-1,3,5-triamine;sulfuric acid involves several steps. One common method includes the nitration of toluene to form 2-methyl-1,3,5-trinitrobenzene, followed by reduction to 2-methylbenzene-1,3,5-triamine. The final step involves the reaction with sulfuric acid to form the desired compound . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methylbenzene-1,3,5-triamine;sulfuric acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Methylbenzene-1,3,5-triamine;sulfuric acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbenzene-1,3,5-triamine;sulfuric acid involves its interaction with molecular targets, such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with target molecules, affecting their function and activity. The sulfuric acid component can also play a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar compounds to 2-Methylbenzene-1,3,5-triamine;sulfuric acid include:

Properties

CAS No.

921205-88-1

Molecular Formula

C7H15N3O8S2

Molecular Weight

333.3 g/mol

IUPAC Name

2-methylbenzene-1,3,5-triamine;sulfuric acid

InChI

InChI=1S/C7H11N3.2H2O4S/c1-4-6(9)2-5(8)3-7(4)10;2*1-5(2,3)4/h2-3H,8-10H2,1H3;2*(H2,1,2,3,4)

InChI Key

JGSGFXYQBNNBED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.